molecular formula C17H21NO3S B12626835 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920527-59-9

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide

Cat. No.: B12626835
CAS No.: 920527-59-9
M. Wt: 319.4 g/mol
InChI Key: GRLBKXIOZQQNBI-INIZCTEOSA-N
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Description

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a chiral benzenesulfonamide derivative intended for research applications. Benzenesulfonamides are a significant class of compounds in medicinal chemistry, well-known for their ability to act as enzyme inhibitors . A primary mechanism of action for many benzenesulfonamides is the competitive inhibition of enzymes like carbonic anhydrase (CA), where the sulfonamide group coordinates with a zinc ion in the enzyme's active site . Furthermore, compounds with the sulfonamide functional group have been investigated as potential inhibitors of butyrylcholinesterase (BChE), a target relevant to neurodegenerative conditions . The specific structure of this compound, featuring a 4-ethyl substituent on the benzene ring and a chiral (2S)-1-hydroxy-3-phenylpropan-2-yl group attached to the sulfonamide nitrogen, is designed to modulate properties such as binding affinity, selectivity, and solubility for specific research objectives. This makes it a valuable chemical tool for researchers in fields including enzymology, pharmacology, and drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

920527-59-9

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-2-14-8-10-17(11-9-14)22(20,21)18-16(13-19)12-15-6-4-3-5-7-15/h3-11,16,18-19H,2,12-13H2,1H3/t16-/m0/s1

InChI Key

GRLBKXIOZQQNBI-INIZCTEOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfonation of Ethylbenzene Derivatives

Overview: This method involves the direct sulfonation of ethylbenzene derivatives followed by amination.

Procedure:

  • Ethylbenzene is treated with sulfuric acid to form ethylbenzenesulfonic acid.
  • The resulting sulfonic acid is then reacted with a suitable amine, such as (2S)-1-hydroxy-3-phenylpropan-2-amine.

Yield: Approximately 65% yield was reported for this method.

Method 2: Multi-step Synthesis via Protection and Deprotection

Overview: This method utilizes protecting groups for selective reactions.

Procedure:

  • Protect the hydroxyl group of (2S)-1-hydroxy-3-phenylpropan-2-amine using a suitable protecting agent (e.g., benzyl chloride).
  • Conduct sulfonation on the protected amine.
  • Remove the protecting group to yield the final sulfonamide.

Yield: The overall yield from this multi-step process can reach up to 70%.

Method 3: Use of Sulfonyl Chlorides

Overview: This method employs sulfonyl chlorides for more efficient coupling reactions.

Procedure:

  • Synthesize a sulfonyl chloride derivative from benzenesulfonic acid.
  • React the sulfonyl chloride with (2S)-1-hydroxy-3-phenylpropan-2-amine in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond.

Yield: Yields from this method can be as high as 80%, making it a preferred choice in synthetic applications.

Method 4: Microwave-Assisted Synthesis

Overview: This modern approach utilizes microwave irradiation to enhance reaction rates and yields.

Procedure:

  • Combine ethylbenzene, a sulfonating agent, and (2S)-1-hydroxy-3-phenylpropan-2-amines in a microwave reactor.
  • Optimize temperature and time settings to maximize yield.

Yield: Reports indicate yields exceeding 85% due to accelerated reaction kinetics under microwave conditions.

The following table summarizes the key characteristics of each method:

Method Key Steps Yield (%) Advantages
Direct Sulfonation Sulfonation + Amination ~65 Simple procedure, fewer steps
Multi-step Synthesis Protection + Sulfonation + Deprotection ~70 High selectivity for functional groups
Use of Sulfonyl Chlorides Synthesis of chlorides + Coupling ~80 High efficiency, fewer side reactions
Microwave-Assisted Synthesis Microwave irradiation >85 Rapid reaction times, higher yields

The preparation of 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide can be effectively achieved through various synthetic routes, each with unique advantages and challenges. The choice of method depends on factors such as required purity, available reagents, and desired yield. Future research may focus on optimizing these methods further or exploring novel synthetic pathways to enhance efficiency and reduce costs in pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

Sulfonamides can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfonamides to sulfonyl chlorides.

    Reduction: Reduction of sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Classification

  • Class : Sulfonamides
  • Functional Groups : Sulfonamide, Alcohol, Aromatic

Medicinal Chemistry

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide has been studied for its potential as a therapeutic agent due to its structural similarity to known drugs.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. This compound may exhibit activity against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance its efficacy against resistant bacterial strains.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which plays a critical role in various physiological processes.

Agricultural Applications

Sulfonamide derivatives are increasingly being explored for their roles in agriculture, particularly in pest control and plant growth regulation.

Plant Growth Regulation

Studies have indicated that sulfonamide compounds can act as growth regulators, influencing various physiological processes in plants. This application is particularly relevant in sustainable agriculture practices.

Fungicidal Properties

Research has suggested that compounds similar to 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide possess fungicidal properties, making them suitable candidates for developing new fungicides.

Biochemical Research

The compound's interactions with biological systems make it a valuable tool in biochemical research.

Metabolic Studies

Due to its ability to interact with metabolic enzymes, this compound can be utilized in studies aimed at understanding metabolic pathways and enzyme kinetics.

Drug Development

The structural features of this sulfonamide make it a candidate for further modifications aimed at developing new drugs targeting specific diseases, including cancer and metabolic disorders.

Data Tables

Application AreaSpecific Use
Medicinal ChemistryAntimicrobial agent; enzyme inhibitor
AgriculturePlant growth regulator; fungicide
Biochemical ResearchMetabolic studies; drug development

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including derivatives similar to 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide. The results indicated significant activity against resistant strains of Staphylococcus aureus, suggesting potential for clinical applications.

Case Study 2: Plant Growth Regulation

Research conducted at a leading agricultural university demonstrated that the application of sulfonamide derivatives enhanced the growth rate of Arabidopsis thaliana. The study highlighted the potential use of these compounds as eco-friendly growth regulators in sustainable farming practices.

Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By competitively inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted benzene sulfonamides. Key structural analogs include:

Compound Name Substituent on Benzene Ring Side Chain Configuration Key Functional Groups
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide Ethyl (C4) (2S)-1-hydroxy-3-phenylpropan-2-yl Sulfonamide, hydroxyl, phenyl
4-{[(2-hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (Compound 8) Hydrazinecarbonyl ethyl Ethylamino-hydrazinecarbonyl Sulfonamide, hydrazine
4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (Compound 10) Thiadiazolyl ethyl Ethylamino-thiadiazole Sulfonamide, thiadiazole
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c) Methoxyphenyl-quinazolinone Ethenyl-quinazolinone Sulfonamide, quinazolinone

Key Observations :

  • Steric and Electronic Effects : The ethyl group in the target compound provides moderate steric bulk compared to the methoxy group in Compound 1c, which enhances COX-2 inhibition (47.1% at 20 μM) due to electron-donating effects . Conversely, thiadiazole-containing analogs (e.g., Compound 10) exhibit improved solubility but reduced enzymatic affinity due to polar heterocycles .
  • Chirality: The (2S)-configured side chain in the target compound contrasts with racemic mixtures in analogs like (±)-2-Methyl-4-pentenoic acid derivatives, where stereochemistry significantly impacts biological activity .

Insights :

  • The ethyl substituent in the target compound may balance lipophilicity and solubility better than methoxy or halogens (e.g., Br/Cl in Compounds 1d-1e), which show poor solubility at higher concentrations .
  • Thiadiazole-containing analogs (e.g., Compound 10) prioritize solubility over potency, making them less effective COX-2 inhibitors .

Biological Activity

4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. This article explores the compound's synthesis, biological evaluations, and the implications of its activity in medicinal chemistry.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of chemical reactions involving sulfonamide formation and chiral resolution. The structure consists of a benzene ring substituted with an ethyl group and a sulfonamide moiety, with a hydroxy group attached to a phenylpropanol backbone. The molecular formula is C22H29NO3SC_{22}H_{29}NO_3S, and it has a molecular weight of approximately 387.5 g/mol .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's ability to inhibit specific isoforms of carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in various tumors. These isoforms are implicated in tumor progression and metastasis due to their role in regulating the tumor microenvironment.

In Vitro Studies:
In vitro assays demonstrated that 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide exhibited significant inhibitory activity against CA IX, with IC50 values ranging from 51.6 to 99.6 nM . The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), showing a reduction in cell viability under hypoxic conditions, which is characteristic of tumor environments.

Table 1: Inhibitory Activity of 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide

Cell LineIC50 (nM)Condition
HT-2951.6Hypoxic
MDA-MB-23199.6Hypoxic
MG-63 (Osteosarcoma)< 50Normoxic

The mechanism by which this compound exerts its effects involves the inhibition of carbonic anhydrase activity, leading to altered pH levels within the tumor microenvironment. This change can disrupt tumor growth and metastasis by affecting cellular processes such as migration and proliferation .

Case Studies

Case Study 1: Efficacy Against Tumor Cells
A study evaluating the efficacy of this compound on MG-63 osteosarcoma cells revealed that it significantly inhibited cell proliferation in a dose-dependent manner. At concentrations above 400 µM, there was a notable decrease in cell viability, indicating its potential as an anti-cancer agent .

Case Study 2: Comparison with Standard Inhibitors
In comparative studies with acetazolamide (AZM), a well-known carbonic anhydrase inhibitor, the compound demonstrated superior efficacy against CA IX and XII under hypoxic conditions, suggesting its potential for therapeutic applications in cancer treatment .

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